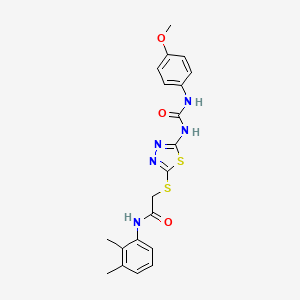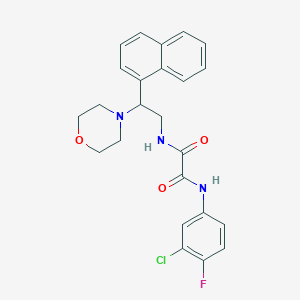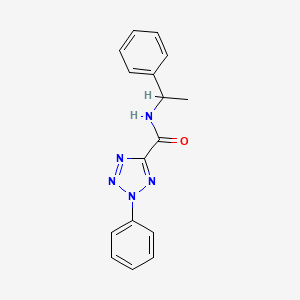
2-Chloro-5-methylthiazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methylthiazole-4-carbaldehyde is a chemical compound with the molecular formula C5H4ClNOS and a molecular weight of 161.61 . It is used in various chemical reactions and has a storage temperature requirement of being refrigerated .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-methylthiazole-4-carbaldehyde is1S/C5H4ClNOS/c1-3-4(2-8)7-5(6)9-3/h2H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Chloro-5-methylthiazole-4-carbaldehyde has a molecular weight of 161.61 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, which can be synthesized from 2-Chloro-5-methylthiazole-4-carbaldehyde, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.
Anti-inflammatory Activity
Compounds containing the thiazole ring have been found to exhibit anti-inflammatory activity . This suggests that they could be used in the development of drugs to treat conditions characterized by inflammation.
Antimicrobial Activity
Thiazole derivatives have been found to possess antimicrobial activity . For example, certain thiazole derivatives synthesized from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde exhibited promising antimicrobial activities against strains of bacteria such as Bacillus subtilis, Bacillus megaterium, and Escherichia coli .
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . This suggests that they could be used in the development of new antifungal medications.
Antiviral Activity
Compounds containing the thiazole ring have been found to exhibit antiviral activity . This suggests that they could be used in the development of new antiviral medications.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests that they could be used in the development of new cancer treatments.
Insecticidal Effects
A group of researchers produced a category of pyrazoleoximes with a modified thiazole ring using 2-chloro-5-chloromethylthiazole as the starting material. The bioassay results revealed that few compounds had promising insecticidal effects .
Wirkmechanismus
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to participate in various biochemical reactions, indicating that this compound may interact with its targets through similar mechanisms .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological processes , suggesting that this compound may affect multiple pathways.
Result of Action
Given the diverse biological activities of thiazole derivatives , this compound may induce a variety of molecular and cellular effects.
Eigenschaften
IUPAC Name |
2-chloro-5-methyl-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-4(2-8)7-5(6)9-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDBHPQFMSDLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylthiazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2890018.png)
![6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2890019.png)

![1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2890024.png)
![2-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2890025.png)
![9-(3-chloro-4-methylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2890028.png)
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline](/img/structure/B2890029.png)

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2890033.png)
![1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2890034.png)
![N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2890035.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylbenzyl)acetamide](/img/structure/B2890036.png)

![5-Chloro-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2890041.png)